molecular formula C16H19F2NO B2396675 1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196449-49-5

1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2396675
CAS No.: 2196449-49-5
M. Wt: 279.331
InChI Key: KPKPLEPXWOPRHK-UHFFFAOYSA-N
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Description

1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine under basic conditions to form the intermediate 1-[2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]methanol. This intermediate is then subjected to dehydration using an appropriate dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Additionally, the pyrrolidine ring and prop-2-en-1-one moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a difluoromethyl group, a pyrrolidine ring, and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO/c1-3-14(20)19-10-4-9-16(19,2)11-12-5-7-13(8-6-12)15(17)18/h3,5-8,15H,1,4,9-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKPLEPXWOPRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C=C)CC2=CC=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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